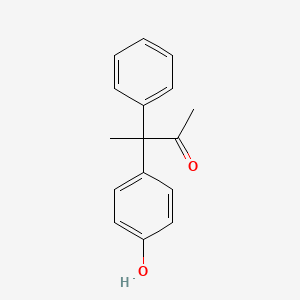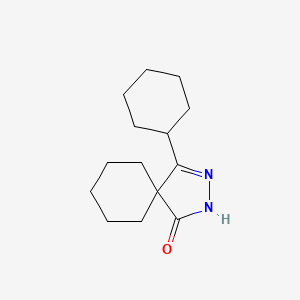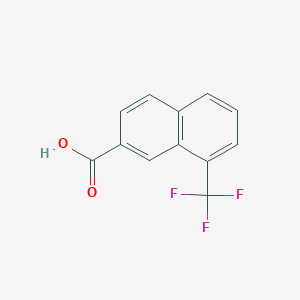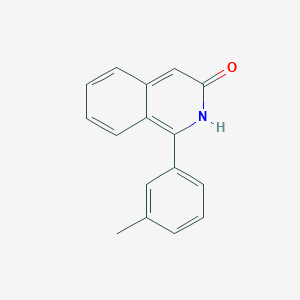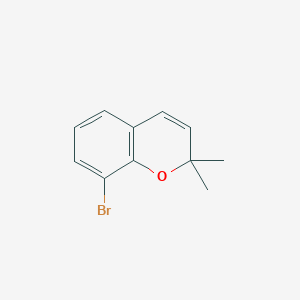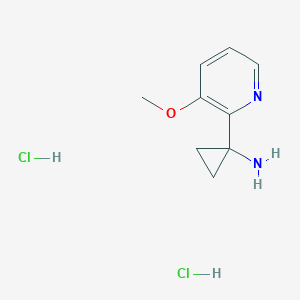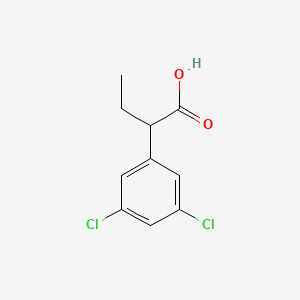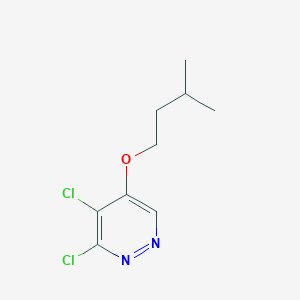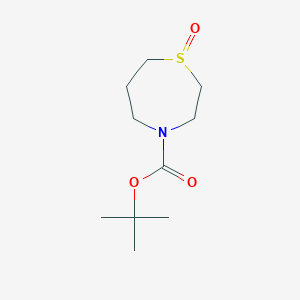
tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide is an organic compound with the molecular formula C10H19NO3S It is a derivative of thiazepane, a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-aminobutanoate with sulfur-containing reagents to form the thiazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative without the oxide group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the thiazepane derivative .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Used in the synthesis of various organic compounds with biological activity.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its antibacterial and antifungal properties.
Uniqueness
tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H19NO3S |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
tert-butyl 1-oxo-1,4-thiazepane-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-5-4-7-15(13)8-6-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
JCBIWZRDYQUYMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCS(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
